molecular formula C24H20N4O3S2 B6553568 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040671-39-3

3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553568
CAS No.: 1040671-39-3
M. Wt: 476.6 g/mol
InChI Key: OBGOVIZNVXXCIN-UHFFFAOYSA-N
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Description

Its structure features:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system providing a planar, aromatic framework conducive to π-π stacking interactions in biological targets .
  • 4-Methoxyphenylmethyl substituent: Enhances lipophilicity and may influence metabolic stability .

Condensation of thiophene-carboxylate derivatives with DMF-DMA to form intermediates .

Cyclization with substituted amines or thiols to install the oxadiazole and sulfanyl groups .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-15-3-7-17(8-4-15)22-26-20(31-27-22)14-33-24-25-19-11-12-32-21(19)23(29)28(24)13-16-5-9-18(30-2)10-6-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGOVIZNVXXCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a hybrid molecule that combines various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O2SC_{21}H_{20}N_4O_2S, and its structure features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and methoxyphenyl groups. This structural arrangement is significant as it may influence its biological interactions.

Anticancer Activity

Recent studies highlight the anticancer potential of 1,3,4-oxadiazole derivatives, which are structurally related to our compound. These derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The incorporation of the oxadiazole ring in the compound can enhance its cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Mechanisms

MechanismTarget Enzyme/ProteinReference
Inhibition of HDACHistone deacetylases
Inhibition of TSThymidylate synthase
Telomerase inhibitionTelomerase

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Similar compounds containing the thieno[3,2-d]pyrimidine structure have shown effectiveness against a range of pathogens. For instance, derivatives with oxadiazole moieties have been reported to possess significant antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenActivity ObservedReference
Escherichia coliModerate activity
Staphylococcus aureusGood activity
Candida albicansEffective against strains

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that compounds with oxadiazole substitutions exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Candida species and Gram-positive bacteria. The presence of the methoxyphenyl group was correlated with enhanced activity against Staphylococcus aureus, indicating that structural modifications can significantly impact biological outcomes .

Scientific Research Applications

The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry.

Structure and Composition

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_4O_2S. It features a thieno[3,2-d]pyrimidin-4-one core structure substituted with a methoxyphenyl group and an oxadiazole moiety. The presence of sulfur in the structure suggests potential reactivity that can be exploited in various applications.

Physical Properties

  • Molecular Weight: 372.47 g/mol
  • Solubility: Soluble in organic solvents like DMSO and DMF.
  • Melting Point: Not extensively documented but expected to be moderate due to the complex structure.

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its diverse functional groups that can interact with biological targets.

Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. The specific substitution patterns on this compound may enhance its efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity. The methoxy and methyl substitutions could enhance lipophilicity, improving membrane penetration and bioavailability against microbial pathogens.

Material Science

The unique structure of this compound allows it to be explored as a precursor for novel materials.

Organic Electronics
Due to its conjugated system, the compound could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its electronic properties may allow for effective charge transport.

Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with tailored mechanical and thermal properties.

Agricultural Chemistry

The structural characteristics of this compound suggest potential use as a pesticide or herbicide.

Pesticidal Activity
Compounds containing oxadiazole rings are known for their biological activity against pests. This specific compound could be tested for efficacy against agricultural pests, contributing to sustainable farming practices.

Case Study 1: Anticancer Evaluation

A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The incorporation of the methoxyphenyl group significantly increased cytotoxicity compared to unsubstituted analogs.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that similar thieno derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety was crucial for enhancing antimicrobial potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Synthesis Yield Biological Activity (if reported) Reference
7-(Phenylthio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Phenylthio group at position 7 56% Not specified
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine hybrid 82% Anticancer (kinase inhibition potential)
3-Allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl and isoxazole groups Not specified Structural similarity to kinase inhibitors
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., 1b in ) O-Demethylated 3-methoxyphenyl group Moderate Improved solubility vs. methoxy analogues

Key Observations :

  • Substituent Position : The 2-sulfanyl group in the target compound (linked to oxadiazole) likely enhances binding to cysteine residues in kinases, contrasting with pyrrolo-pyrimidines (e.g., ), which lack this moiety.
  • Oxadiazole vs.
  • Methoxy Group Impact : O-Demethylation (as in ) reduces metabolic stability but increases hydrophilicity, suggesting the 4-methoxyphenyl group in the target compound balances lipophilicity and stability.
Computational and Pharmacokinetic Insights
  • Drug-Likeness : Compounds with 4-methylphenyl and oxadiazole groups (e.g., target compound) align with Lipinski’s rules (molecular weight <500, logP ~3), as inferred from similar derivatives in .
  • Bioavailability: Thieno[3,2-d]pyrimidin-4-ones generally exhibit moderate oral bioavailability due to moderate solubility, though methoxy groups may improve membrane permeability .

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